![molecular formula C6H3Cl2F3N2O B11863247 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine CAS No. 1346698-20-1](/img/structure/B11863247.png)
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine
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Overview
Description
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine is a versatile chemical compound with a molecular weight of 247 g/mol. It is known for its unique blend of reactivity and stability, making it a valuable asset for advanced research and development projects . This compound is characterized by the presence of dichloro and trifluoroethoxy groups attached to a pyridazine ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement in a one-pot process has been reported to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Addition Reactions: The trifluoroethoxy group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from these reactions include substituted pyridazines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit the synthesis of essential biomolecules in microorganisms, leading to their death or inhibition of growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Known for its stability and reactivity, suitable for various chemical reactions.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: Evaluated for anti-cancer and anti-diabetic properties.
Uniqueness
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine stands out due to its unique combination of dichloro and trifluoroethoxy groups, which impart distinct reactivity and stability. This makes it particularly valuable for advanced research and development projects .
Biological Activity
3,4-Dichloro-5-(2,2,2-trifluoroethoxy)pyridazine is an organic compound with a unique molecular structure characterized by its halogenated and ether functionalities. Its potential biological activities are of significant interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its interactions with various biological targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H4Cl2F3N2O. The presence of two chlorine atoms and a trifluoroethoxy group enhances its lipophilicity, which may facilitate interactions with lipid membranes and proteins. This characteristic is crucial for its potential applications in drug discovery and development.
The mechanism of action for this compound involves its ability to bind to specific biological targets. Preliminary studies suggest that compounds with similar structures exhibit significant activity against various biological targets. The trifluoroethoxy group may enhance the compound's binding affinity to enzymes or receptors involved in critical biological pathways.
In Vitro Studies
Recent research has focused on evaluating the cytotoxic effects of this compound against several cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro cytotoxicity was assessed using the MTT assay against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated moderate cytotoxicity with IC50 values ranging from 1.06 μM to 2.73 μM for structurally related compounds .
- Enzyme Inhibition : The compound was evaluated for its inhibitory activity against various kinases. For example, it showed promising results against c-Met kinase with an IC50 comparable to known inhibitors .
Case Studies
A notable study examined the selective addition of amines to related pyrimidine derivatives induced by Lewis acids. This research highlighted how structural modifications can lead to enhanced biological activity and selectivity against specific targets such as JAK kinases .
Comparative Analysis
To understand the uniqueness of this compound in comparison to other similar compounds, a summary table is provided below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | Contains bromine and chlorine; pyridine derivative | Unique combination of halogens enhances lipophilicity |
5-Bromo-2-chloropyridine | Lacks trifluoroethoxy group | Less lipophilic compared to trifluoroethoxy derivatives |
2-Chloro-5-(2,2,2-trifluoroethoxy)pyrimidine | Pyrimidine derivative with chlorine at 2-position | Different heterocyclic structure affects reactivity |
This table illustrates how the specific combination of substituents in this compound imparts distinct chemical properties that are valuable for targeted applications in research and industry.
Properties
CAS No. |
1346698-20-1 |
---|---|
Molecular Formula |
C6H3Cl2F3N2O |
Molecular Weight |
247.00 g/mol |
IUPAC Name |
3,4-dichloro-5-(2,2,2-trifluoroethoxy)pyridazine |
InChI |
InChI=1S/C6H3Cl2F3N2O/c7-4-3(1-12-13-5(4)8)14-2-6(9,10)11/h1H,2H2 |
InChI Key |
HFACGVRQGNGQHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=N1)Cl)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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